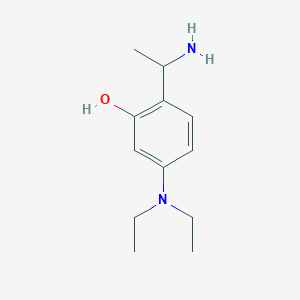

2-(1-Aminoethyl)-5-(diethylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-(1-aminoethyl)-5-(diethylamino)phenol |

InChI |

InChI=1S/C12H20N2O/c1-4-14(5-2)10-6-7-11(9(3)13)12(15)8-10/h6-9,15H,4-5,13H2,1-3H3 |

InChI Key |

RNONUULRMXAZFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(C)N)O |

Origin of Product |

United States |

Contextual Significance Within Aminophenol and Schiff Base Derivatives

Aminophenols and their derivatives, particularly Schiff bases, are fundamental structures in modern chemistry. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are widely studied for their diverse applications, including as pigments, catalysts, and intermediates in organic synthesis. sigmaaldrich.comguidechem.com They also exhibit a broad range of biological activities. sigmaaldrich.comchemicalbook.com The ability of Schiff base ligands to coordinate with metal ions through their imine nitrogen and another donor group makes them "privileged ligands" in coordination chemistry. sigmaaldrich.combldpharm.com

2-(1-Aminoethyl)-5-(diethylamino)phenol belongs to the family of aminophenols and is a direct precursor to a specific class of Schiff bases. The presence of the primary amino group allows for the facile formation of an imine bond, while the phenolic hydroxyl and the diethylamino group can also participate in coordinating metal ions. This positions the compound as a valuable starting material for synthesizing multidentate ligands capable of forming stable complexes with a variety of metals. bldpharm.comrasayanjournal.co.in

Overview of Unique Structural Features and Intrinsic Reactivity Potential

The structure of 2-(1-Aminoethyl)-5-(diethylamino)phenol is characterized by a phenol (B47542) ring substituted with three key functional groups: a hydroxyl (-OH) group, a 1-aminoethyl (-CH(CH3)NH2) group, and a diethylamino (-N(CH2CH3)2) group. This combination of functionalities imparts a unique set of properties and a high potential for reactivity.

The spatial arrangement of the hydroxyl and 1-aminoethyl groups in the ortho position is particularly significant. Upon Schiff base formation, the imine nitrogen and the phenolic oxygen are ideally positioned to act as a bidentate chelating ligand, forming a stable six-membered ring with a metal ion. The diethylamino group can also potentially coordinate with a metal center, allowing for even higher denticity. This inherent structural feature makes this compound a highly promising precursor for designing ligands for coordination complexes.

Below is a table summarizing some of the key structural and physical properties of the related compound, 2-Amino-5-(diethylamino)phenol, which provides a basis for understanding the properties of the title compound.

| Property | Value |

| IUPAC Name | 2-amino-5-(diethylamino)phenol |

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 17626-05-0 |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N)O |

| InChI Key | JHDPWYYNKJIJPT-UHFFFAOYSA-N |

| Data sourced from PubChem CID 13810256 nih.gov |

Current Research Landscape and Emerging Areas in Organic and Coordination Chemistry

Established Synthetic Routes to this compound

While a direct, single-pot synthesis for this compound is not prominently documented, its structure lends itself to logical multi-step synthetic approaches, beginning with readily available precursors. These routes typically involve the sequential construction of the substituted phenol (B47542) ring followed by the introduction and modification of the side chains.

Multi-Step Synthesis Approaches and Reaction Pathways

The synthesis of this compound can be logically approached from the precursor 3-diethylaminophenol (B49911). This starting material can be synthesized via several established methods, including the reductive alkylation of m-aminophenol with acetaldehyde (B116499) in the presence of a catalyst like platinum-on-carbon under a hydrogen atmosphere. google.com Another route involves reacting resorcinol (B1680541) with diethylamine (B46881) using a Raney Ni catalyst. chemicalbook.com

Once the 3-diethylaminophenol precursor is obtained, a plausible multi-step pathway to the target compound involves the introduction of a two-carbon chain at the C2 position (ortho to the hydroxyl group), which is then converted into the 1-aminoethyl group. Such multi-step syntheses are common in the preparation of complex organic molecules, where each step systematically builds upon the last to achieve the final structure. scribd.comsavemyexams.com

A potential synthetic sequence is outlined below:

Ortho-Acylation: The first step involves introducing an acetyl group onto the 3-diethylaminophenol ring, specifically at the position ortho to the hydroxyl group. This can be achieved through a Friedel-Crafts acylation or, more commonly for phenols, a Fries rearrangement of the corresponding acetate (B1210297) ester. The hydroxyl and diethylamino groups are both ortho-, para-directing, making the C2 position sterically and electronically accessible.

Oximation: The resulting ketone, 1-(4-(diethylamino)-2-hydroxyphenyl)ethan-1-one, is then converted to its corresponding oxime. This reaction is typically carried out by treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate or pyridine (B92270).

Reduction: The final step is the reduction of the oxime to the primary amine. This transformation can be accomplished using various reducing agents. A common method for reducing oximes to primary amines is catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Platinum catalyst) or using chemical reducing agents like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran. chemicalbook.com This reduction step creates the chiral center of the molecule, resulting in a racemic mixture of this compound.

This sequence represents a standard and reliable method for converting a phenol into an ortho-(1-aminoethyl)phenol derivative. datapdf.com

Role of Key Intermediates and Optimized Reaction Conditions

The success of a multi-step synthesis hinges on the stability of its intermediates and the optimization of reaction conditions for each step to maximize yield and purity. tue.nlresearchgate.net

Key Intermediates:

3-Diethylaminophenol: This is the primary precursor. Its synthesis requires controlled conditions to ensure selective N,N-diethylation without significant side reactions. For instance, in the reductive alkylation of m-aminophenol, the reaction temperature is typically maintained between room temperature and 150°C, with hydrogen pressure up to 20 kg/cm ²G. google.com

1-(4-(diethylamino)-2-hydroxyphenyl)ethan-1-one: This acetylated phenol is the first key intermediate in the main pathway. Its formation via the Fries rearrangement requires heating the O-acylated precursor, often in the presence of a Lewis acid catalyst, although thermal rearrangement is also possible.

1-(4-(diethylamino)-2-hydroxyphenyl)ethan-1-one oxime: This intermediate is crucial for introducing the nitrogen atom of the final amino group. The oximation reaction is generally straightforward and high-yielding.

The table below summarizes the proposed synthetic pathway with typical reaction conditions for each step.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ortho-Acylation (Fries Rearrangement) | 1. Acetic anhydride (B1165640), pyridine (to form ester). 2. AlCl₃ catalyst, heat. | 1-(4-(diethylamino)-2-hydroxyphenyl)ethan-1-one |

| 2 | Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate, ethanol, reflux. | 1-(4-(diethylamino)-2-hydroxyphenyl)ethan-1-one oxime |

| 3 | Reduction of Oxime | Lithium aluminum hydride (LiAlH₄) in dry THF; or Catalytic Hydrogenation (H₂/Pd-C). | This compound |

Strategies for Derivatization and Analogue Synthesis

The presence of three distinct functional groups—a primary amine, a phenolic hydroxyl, and a tertiary aromatic amine—makes this compound a versatile scaffold for the synthesis of various derivatives and analogs. nih.gov

Formation of Schiff Bases and Related Imine Derivatives from the Phenolic Moiety

The primary amino group of this compound can readily react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a fundamental process in organic chemistry. researchgate.net The reaction mechanism involves a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the imine. eijppr.com

The general reaction is as follows: R-CHO + H₂N-R' → R-CH=N-R' + H₂O

The phenolic hydroxyl group in the ortho position can influence the properties of the resulting Schiff base. It can form an intramolecular hydrogen bond with the imine nitrogen, which can enhance the planarity and stability of the molecule. uq.edu.au A wide variety of Schiff bases can be synthesized by selecting different carbonyl compounds. nih.govresearchgate.netnih.gov

The table below provides examples of potential Schiff base derivatives.

| Carbonyl Reactant | Structure | Resulting Schiff Base Moiety |

|---|---|---|

| Salicylaldehyde |  | Forms a tridentate ligand scaffold with N₂O donor atoms. |

| Benzaldehyde |  | Forms a simple phenyl-substituted imine. |

| Acetone |  | Forms a ketimine derivative. |

Selective Functional Group Transformations (e.g., Alkylation, Acylation of Amino and Phenolic Groups)

Selective functionalization of the amino and phenolic groups is a key strategy for creating a diverse library of analogs. The relative nucleophilicity of the primary amine and the phenolic hydroxyl can be exploited to direct reactions to one site over the other.

Acylation: Selective O-acylation of the phenolic hydroxyl group can be achieved using acylating reagents under specific conditions. rsc.org For example, using diethylaminosulfur trifluoride (DAST) can mediate the selective acylation of phenols. rsc.org Conversely, N-acylation of the more nucleophilic primary amine can be favored under milder, near-neutral conditions using reagents like acid chlorides or anhydrides. To ensure complete selectivity, protection of one group while reacting the other is a standard strategy.

Alkylation: Selective O-alkylation of the phenol (a Williamson ether synthesis) is typically performed by first deprotonating the hydroxyl group with a strong base (e.g., NaH) followed by reaction with an alkyl halide. Selective N-alkylation of the primary amine can be more challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, protocols using specific bases like potassium carbonate (K₂CO₃) have been developed for the selective mono-N-alkylation of aromatic amines. thieme-connect.de

The table below outlines conditions for selective functionalization.

| Transformation | Target Group | Typical Reagents and Conditions |

|---|---|---|

| O-Alkylation | Phenolic -OH | 1. Strong base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) |

| N-Alkylation | Amino -NH₂ | Alkyl halide (R-X), K₂CO₃, room temperature. thieme-connect.de |

| O-Acylation | Phenolic -OH | Acid chloride (RCOCl), strong base (e.g., pyridine), low temperature. |

| N-Acylation | Amino -NH₂ | Acid chloride (RCOCl) or anhydride ((RCO)₂O), mild base or neutral pH. |

Stereoselective and Regioselective Synthesis of Chiral Derivatives

The 1-aminoethyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). For many applications, a single enantiomer is desired. Stereoselective synthesis aims to produce a single enantiomer in high purity. nih.gov

Methods to achieve this include:

Asymmetric Reduction: The ketone intermediate, 1-(4-(diethylamino)-2-hydroxyphenyl)ethan-1-one, can be reduced to the corresponding secondary alcohol using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand like in a Corey-Bakshi-Shibata reduction). The resulting chiral alcohol can then be converted to the amine with retention or inversion of stereochemistry. Alternatively, the intermediate oxime can sometimes be reduced asymmetrically.

Chiral Resolution: The final racemic amine can be resolved into its individual enantiomers. This is often done by reacting the amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to proceed stereoselectively. nih.gov After the desired stereocenter is created, the auxiliary is removed.

The existence and use of related chiral compounds, such as 2-[(1R)-1-aminoethyl]phenol as a derivatizing agent, underscores the importance and feasibility of accessing enantiomerically pure forms of such molecules. researchgate.net

Catalytic Approaches and Green Chemistry Considerations in Synthesis

The synthesis of this compound and its analogs is increasingly benefiting from the application of catalytic methodologies and the principles of green chemistry. These approaches aim to enhance reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions compared to traditional stoichiometric methods. Key areas of development include catalytic hydrogenation for the formation of the aminophenol core and innovative techniques that minimize environmental impact.

Catalytic hydrogenation represents a significant advancement in the synthesis of aminophenols from their corresponding nitrophenol precursors. This method is a greener alternative to traditional reduction methods, such as the Bechamp reduction using iron and acid, which generates large quantities of iron oxide sludge. semanticscholar.org The catalytic approach offers high selectivity and yield, with the catalyst being recoverable and reusable. semanticscholar.org Various catalytic systems have been explored for the reduction of nitroarenes to anilines, a key step that can be adapted for the synthesis of aminophenol derivatives.

For instance, the hydrogenation of nitrobenzene (B124822) to p-aminophenol has been successfully achieved using platinum-based catalysts. semanticscholar.org Studies have demonstrated that process parameters such as temperature, hydrogen pressure, and substrate concentration can be optimized to achieve complete conversion of the nitro compound with high selectivity for the desired aminophenol. semanticscholar.org Similarly, copper-based catalysts, such as CuO-nanoleaf/g-Al2O3, have shown promise in the reduction of p-nitrophenol to p-aminophenol. bcrec.id

Another important catalytic strategy is reductive alkylation, which is employed for the synthesis of N,N-diethylaminophenols from aminophenols. This process involves the reaction of an aminophenol with acetaldehyde in the presence of a catalyst and hydrogen. google.comgoogle.com Catalysts such as platinum, palladium, or nickel are typically used. google.com This method provides a more direct and industrially scalable route compared to older multi-step processes that often involve harsh reagents and produce significant waste. google.comgoogle.com

Green chemistry considerations are increasingly influencing the choice of synthetic routes. These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. In the context of aminophenol synthesis, catalytic transfer hydrogenation has emerged as a promising green alternative. This technique utilizes hydrogen donors like formic acid or sodium borohydride (B1222165) in conjunction with a catalyst, avoiding the need for high-pressure hydrogen gas. researchgate.netrsc.org

Mechanochemistry, or reactions conducted by grinding or milling, offers a solvent-free or low-solvent approach to synthesis. The mechanochemical hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using a Pd/C catalyst in a ball mill has been demonstrated, showcasing a reduction in solvent waste and potentially milder reaction conditions. rsc.org Furthermore, the use of water as a solvent in catalytic reactions, where feasible, aligns with green chemistry principles by replacing volatile organic compounds. chemicalbook.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also contributes to a greener process by reducing solvent use, energy consumption, and waste generation. rsc.orgorientjchem.org For example, the one-pot conversion of 4-nitrophenol to paracetamol (an N-acetylated aminophenol) via simultaneous hydrogenation and acetylation has been explored. rsc.org

The table below summarizes various catalytic approaches relevant to the synthesis of aminophenol derivatives.

| Reaction Type | Catalyst | Precursor | Product | Key Advantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Platinum-based | Nitrobenzene | p-Aminophenol | High selectivity and yield, catalyst reusability. semanticscholar.org |

| Catalytic Reduction | CuO-nanoleaf/g-Al2O3 | p-Nitrophenol | p-Aminophenol | Promising catalytic activity. bcrec.id |

| Reductive Alkylation | Pt, Pd, or Ni | Aminophenol and Acetaldehyde | N,N-diethylaminophenol | Direct and industrially scalable route. google.comgoogle.com |

| Catalytic Transfer Hydrogenation | Pd/C with Formic Acid | 4-Nitrophenol | 4-Aminophenol | Avoids high-pressure hydrogen gas. rsc.org |

| Mechanochemical Hydrogenation | Pd/C | 4-Nitrophenol | 4-Aminophenol | Solvent-free or low-solvent conditions. rsc.org |

| Catalytic Amination | Raney Ni | Resorcinol and Diethylamine | 3-Diethylaminophenol | Direct amination of a dihydric phenol. chemicalbook.com |

Intramolecular Interactions and Proton Transfer Phenomena

The structure of this compound, featuring a hydroxyl group and an aminoethyl group in ortho position, allows for the potential of significant intramolecular interactions, primarily through hydrogen bonding. This can influence the compound's conformation and reactivity.

A key phenomenon observed in related ortho-substituted phenols is Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, a proton can be transferred from the phenolic hydroxyl group to a nearby acceptor, in this case, potentially the nitrogen of the aminoethyl group. This process leads to the formation of a transient keto-amine tautomer, which may exhibit distinct photophysical properties, such as dual fluorescence. While direct studies on this compound are lacking, the principles of ESIPT are well-documented for other phenolic compounds. The efficiency of ESIPT can be influenced by factors such as solvent polarity and the geometric arrangement of the donor and acceptor groups.

Mechanisms of Schiff Base Formation and Hydrolysis

The primary amino group in the 1-aminoethyl substituent of this compound is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).

The mechanism of Schiff base formation is a two-step process. eijppr.com The first step involves the nucleophilic attack of the primary amine on the carbonyl carbon, leading to the formation of a carbinolamine intermediate. eijppr.com This step is generally reversible. The second step is the acid-catalyzed dehydration of the carbinolamine to yield the imine. eijppr.com The rate of this reaction is typically dependent on the pH of the medium; it is often fastest in mildly acidic conditions which facilitate the protonation of the hydroxyl group in the carbinolamine, making it a better leaving group.

The hydrolysis of the resulting Schiff base is the reverse reaction and is also generally catalyzed by acid. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon. This leads to the formation of the carbinolamine, which then breaks down to regenerate the amine and the carbonyl compound. The stability of Schiff bases towards hydrolysis can vary significantly depending on the electronic and steric properties of the substituents on both the amine and the carbonyl precursor. For some sterically hindered Schiff bases derived from diethylaminophenols, reduction to the corresponding secondary amines can be challenging. uq.edu.au

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electron-donating nature of its substituents on the aromatic ring and the nucleophilicity of its amino groups.

Reactions with Electrophiles: The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl, aminoethyl, and particularly the diethylamino groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The high electron density on the ring makes reactions such as halogenation, nitration, and Friedel-Crafts reactions likely to occur under mild conditions. The primary and tertiary amino groups can also act as nucleophiles and react with electrophiles. For instance, the primary amine can be acylated or alkylated.

Reactions with Nucleophiles: The primary amino group of this compound is a potent nucleophile and can participate in various nucleophilic addition and substitution reactions. As mentioned, it readily reacts with carbonyl compounds. It can also react with other electrophilic centers such as acyl halides and alkyl halides. The phenolic hydroxyl group, upon deprotonation to the phenoxide, becomes a strong nucleophile and can undergo O-alkylation or O-acylation.

Redox Chemistry and Electrochemical Behavior of the Compound and its Derivatives

The redox chemistry of this compound is expected to be rich, primarily centered on the aminophenol moiety. Aminophenols are known to be electrochemically active and can undergo oxidation to form quinoneimine species.

The electrochemical oxidation of aminophenols typically proceeds via a two-electron, two-proton process to yield the corresponding quinoneimine. The stability of this quinoneimine is highly dependent on the substitution pattern and the surrounding medium. In some cases, the quinoneimine can undergo further reactions such as hydrolysis or polymerization. The presence of the electron-donating diethylamino and aminoethyl groups would be expected to lower the oxidation potential of the phenol ring, making the compound more susceptible to oxidation compared to unsubstituted phenol.

The general electrochemical behavior of aminophenol derivatives has been studied, indicating that the oxidation products can be influenced by pH and the nature of the electrode surface. For instance, the oxidation of p-aminophenol has been shown to lead to the formation of p-benzoquinoneimine, which can then hydrolyze to p-benzoquinone.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Multidentate Character

Schiff bases are characteristically formed through the condensation reaction between a primary amine and an active carbonyl group of an aldehyde or ketone. unn.edu.ngsciencepublishinggroup.comspuvvn.edu For derivatives of 2-(1-Aminoethyl)-5-(diethylamino)phenol, this typically involves reacting the parent compound with various salicylaldehydes or other carbonyl-containing molecules. scispace.comnih.gov This synthetic flexibility allows for the design of ligands with specific electronic and steric properties. mdpi.com

Synthesis and Characterization of Metal Complexes of this compound and its Schiff Base Derivatives

The synthesis of metal complexes with these Schiff base ligands generally follows a common methodology. The process typically involves the reaction of the Schiff base ligand with a corresponding metal salt (e.g., acetates or chlorides) in a 2:1 or 1:1 molar ratio. unn.edu.ngacs.org The reaction is often carried out under reflux in a suitable solvent, such as methanol (B129727) or ethanol, for several hours. unn.edu.ngscispace.comjocpr.com The resulting metal complex, often a colored precipitate, can then be isolated by filtration, washed, and dried. unn.edu.ngacs.org

A comprehensive suite of analytical techniques is employed to confirm the structure and properties of the synthesized complexes. These methods include elemental analysis (CHN), Fourier-transform infrared (FT-IR) and UV-visible (UV-Vis) spectroscopies, and thermogravimetric analysis (TGA). scispace.comnih.govchemmethod.com Molar conductance measurements are used to determine the electrolytic nature of the complexes, while magnetic susceptibility measurements provide insight into the electronic structure of the metal center. unn.edu.ngresearchgate.net

Schiff bases derived from this compound readily form stable complexes with a variety of first-row transition metals.

Copper(II) Complexes : Copper(II) complexes of these ligands have been extensively studied. Synthesis typically yields air-stable solids with good solubility in solvents like DMF and DMSO. acs.org Structural analyses reveal that the Cu(II) center often adopts a square planar or distorted square pyramidal geometry, coordinating through the N₂O₂ donor atoms of the tetradentate Schiff base. scispace.comnih.govmdpi.comrsc.org

Vanadium(IV) Complexes : These ligands react with vanadyl sources, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), to form oxovanadium(IV) or vanadyl (VO²⁺) complexes. scispace.com The resulting complexes, like [VO(L)], often feature a vanadium(IV) ion in a distorted square pyramid environment, with the tetradentate ligand occupying the equatorial positions and an oxo group in the axial position. chemmethod.com

Zinc(II), Cobalt(II), Nickel(II), and Iron(II) Complexes : Complexes of these metal ions have also been successfully synthesized and characterized. nih.govunn.edu.ngspuvvn.eduresearchgate.net Elemental analysis often indicates a 1:2 metal-to-ligand stoichiometry. unn.edu.ng The geometry around the metal center can vary, with octahedral and tetrahedral arrangements being common. jocpr.comworktribe.com For instance, studies on Co(II) and Zn(II) complexes have shown tetrahedral coordination involving two carboxylate and two imidazole (B134444) ligands as mimics for metalloenzyme active sites. nih.gov Iron complexes, such as a dinuclear Fe(II) species, have also been characterized. nih.gov Ni(II) complexes with related Schiff bases have been shown to adopt a slightly distorted square-planar geometry. nih.gov

Beyond transition metals, these Schiff base ligands demonstrate a strong affinity for actinides, particularly uranyl (UO₂²⁺) ions. The reaction of the ligands with uranyl salts yields stable complexes. researchgate.netiaea.org Structural studies show that the uranyl ion is typically coordinated by the tetradentate N₂O₂ donor set of the Schiff base in the equatorial plane. nih.gov Often, a solvent molecule, such as methanol or dimethylformamide (DMF), also coordinates to the metal center, completing the coordination sphere and resulting in complex formulas like [UO₂(L)(Solvent)]. researchgate.netnih.gov

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional arrangement of atoms in these metal complexes is fundamental to understanding their chemical properties and reactivity. A combination of crystallographic and computational methods provides a detailed picture of the coordination environment, bond parameters, and intermolecular forces.

Studies on metal complexes of this compound derivatives have revealed diverse and interesting structural features. For example, a copper(II) complex was found to crystallize in the monoclinic space group C2/c, with the Cu(II) ion adopting a square planar geometry. nih.govacs.org In another case, a vanadyl complex was characterized with the vanadium(IV) ion located in a distorted square pyramid N₂O₃ environment. chemmethod.com The detailed structural data obtained from SCXRD are crucial for establishing structure-property relationships. mdpi.com

| Metal Complex | Coordination Geometry | Crystal System | Space Group | Reference |

| [CuL]·H₂O | Square Planar | - | - | scispace.com |

| [VO(L)] | Distorted Square Pyramid | - | - | scispace.com |

| Copper(II) Complex 1 | Square Planar | Monoclinic | C2/c | nih.govacs.org |

| Nickel(II) Complex | Distorted Square Planar | Monoclinic | P2₁/c | nih.gov |

| Vanadium(IV) Complex | Distorted Square Pyramid | - | - | chemmethod.com |

While SCXRD defines the molecular structure, understanding how these molecules arrange themselves in the crystal lattice requires analysis of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for exploring these non-covalent interactions in a visual and quantitative manner. mdpi.comresearchgate.net The Hirshfeld surface is mapped with properties like dₙₒᵣₘ (a normalized contact distance) to identify key intermolecular contacts. nih.gov

| Interaction Type | Contribution (%) in a Representative Hydrazide Schiff Base | Reference |

| H···H | 39.9% | nih.gov |

| C···H | 15.8% | nih.gov |

| O···H | 9.6% | nih.gov |

| C···C | 2.6% | nih.gov |

| C···N | 0.5% | nih.gov |

Electronic and Magnetic Properties of Coordination Compounds

No studies detailing the electronic absorption spectra (UV-Vis), magnetic susceptibility, or other magnetic properties of coordination compounds formed with this compound were found.

Kinetic and Thermodynamic Studies of Metal Complexation

No research was identified that investigates the kinetic rates, reaction mechanisms, or thermodynamic stability constants (including enthalpy and entropy changes) for the complexation of this compound with any metal ions.

Advanced Spectroscopic and Spectroelectrochemical Characterization

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "molecular fingerprint" of 2-(1-Aminoethyl)-5-(diethylamino)phenol. These methods probe the vibrational motions of bonds within the molecule. thermofisher.com While FTIR measures the absorption of infrared radiation at specific frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comsapub.org

The spectrum of this compound is characterized by absorption bands and scattering peaks indicative of its primary structural components: the phenol (B47542) group, the primary and tertiary amine functionalities, the ethyl groups, and the aromatic ring.

Key expected vibrational modes include:

O-H and N-H Stretching: The phenol O-H and the primary amine N-H groups are expected to show broad absorption bands in the FTIR spectrum, typically in the 3200-3600 cm⁻¹ region, due to hydrogen bonding. sapub.orgglobalresearchonline.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and aminoethyl groups are expected in the 2850-3000 cm⁻¹ range. globalresearchonline.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce characteristic peaks in the 1450-1650 cm⁻¹ region. globalresearchonline.net

C-N and C-O Stretching: The stretching vibrations for the C-N bonds of the amino and diethylamino groups, and the C-O bond of the phenol group, are anticipated in the 1000-1350 cm⁻¹ fingerprint region.

The complementary nature of FTIR and Raman spectroscopy is crucial; vibrations that are weak in FTIR may be strong in Raman, and vice versa, providing a more complete vibrational analysis. thermofisher.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Phenol/Amine | O-H / N-H Stretch | 3200 - 3600 | Strong, Broad | Weak-Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic Chains | C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1650 | Medium-Strong | Strong |

| Amine | N-H Bend | 1550 - 1650 | Medium, Broad | Weak |

| Phenol | C-O Stretch | 1200 - 1260 | Strong | Weak |

| Amines | C-N Stretch | 1020 - 1250 | Medium | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. mdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons will be deshielded and appear at higher chemical shifts (downfield) compared to aliphatic protons. rsc.org Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of signals, providing information on neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Aromatic carbons would resonate at a lower field (higher ppm) than aliphatic carbons. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | 6.0 - 7.5 | 110 - 160 |

| Phenolic | Ar-OH | 4.0 - 8.0 (variable, broad) | N/A |

| Amine | -NH₂ | 1.0 - 5.0 (variable, broad) | N/A |

| Aliphatic | -CH(NH₂)- | 3.5 - 4.5 | 50 - 60 |

| Aliphatic | -CH₃ (from ethyl) | 1.0 - 1.5 | 10 - 20 |

| Aliphatic | -CH₂- (from diethylamino) | 3.0 - 3.5 | 40 - 50 |

| Aliphatic | -CH₃ (from aminoethyl) | 1.2 - 1.8 | 15 - 25 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and excited-state properties of this compound. The presence of the phenol chromophore substituted with electron-donating amino groups gives rise to characteristic electronic transitions. nih.gov

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring. nih.gov The electron-donating diethylamino and aminoethyl groups are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. researchgate.net Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, including fluorescence (emission of a photon).

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. mdpi.com The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov These parameters are crucial for understanding the molecule's potential use in applications such as fluorescent probes.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov Due to its polar functional groups (hydroxyl and amino) and the potential for intramolecular charge transfer (ICT) upon excitation, this compound is expected to exhibit solvatochromism. nih.gov In polar solvents, the absorption and emission spectra are likely to shift, reflecting the differential stabilization of the ground and excited states by the solvent molecules. This sensitivity to the local environment makes such compounds interesting for use as environmental probes. nih.gov

| Property | Typical Range | Influencing Factors |

|---|---|---|

| Absorption Maximum (λabs) | 270 - 350 nm | Solvent polarity, pH, substitution pattern |

| Emission Maximum (λem) | 350 - 500 nm | Solvent polarity, viscosity, temperature |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.5 | Solvent, presence of quenchers, molecular rigidity |

| Fluorescence Lifetime (τF) | 1 - 10 ns | Solvent, temperature, quenching processes |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species that have unpaired electrons. numberanalytics.com While this compound itself is diamagnetic (no unpaired electrons), it can act as a ligand, binding to paramagnetic transition metal ions (e.g., Cu(II), Mn(II), V(IV)). mdpi.com

EPR spectroscopy of such metal complexes can provide detailed information about the metal's oxidation state and its coordination environment. springernature.com The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants (A).

g-factor: This parameter is sensitive to the electronic environment of the unpaired electron and can help identify the metal ion and its geometry. researchgate.net

Hyperfine Coupling: This arises from the interaction between the unpaired electron and nearby magnetic nuclei (like the metal nucleus or ligand atoms such as ¹⁴N). biointerfaceresearch.com The resulting splitting pattern in the EPR spectrum provides direct evidence of the atoms coordinated to the metal center.

Therefore, EPR would be an invaluable tool for characterizing the structure and bonding in any paramagnetic metal complexes formed with this compound. mdpi.com

Spectroelectrochemical Methods for Correlating Redox Behavior with Spectroscopic Signatures

Spectroelectrochemistry combines electrochemical methods with spectroscopy to simultaneously obtain electrochemical data and spectroscopic information on a species as a function of applied potential. For a redox-active molecule like this compound, which contains easily oxidizable phenol and amino groups, this technique is particularly insightful.

By using an optically transparent electrode within a spectrometer (e.g., a UV-Vis spectrometer), one can monitor the changes in the electronic absorption spectrum as the molecule is electrochemically oxidized or reduced. This allows for the characterization of transient or unstable redox species, such as radical cations. The technique provides a direct correlation between a specific redox state and its unique spectroscopic signature, enabling the identification of reaction intermediates and the elucidation of redox mechanisms.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and optimizing the molecular geometry of chemical compounds. These calculations provide fundamental insights into the molecule's stability, reactivity, and various physicochemical properties. For a molecule like 2-(1-Aminoethyl)-5-(diethylamino)phenol, such studies would typically involve optimizing the ground-state geometry to find the most stable three-dimensional arrangement of its atoms. However, specific studies performing these calculations on the title compound have not been identified.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. For this compound, this analysis would reveal the distribution of electron density and predict the molecule's behavior in electronic transitions, but specific data from such an analysis is not available in the current literature.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. It allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. This analysis would be invaluable for predicting the reactive behavior of this compound, but no such specific maps or predictive studies for this compound were found.

Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as UV-Vis absorption wavelengths, NMR chemical shifts, and IR vibrational frequencies. These theoretical spectra are then compared with experimental data to validate both the computational model and the experimental structural assignment. This correlative approach provides a deeper understanding of the molecule's electronic transitions (UV-Vis), chemical environment of atoms (NMR), and vibrational modes (IR). Despite the utility of this approach, no studies presenting a theoretical prediction and validation of the spectroscopic properties for this compound could be located.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, is essential for understanding how molecules organize in the solid state to form supramolecular assemblies. These non-covalent interactions dictate the crystal packing and can significantly influence the physical properties of the material. Computational tools like Hirshfeld surface analysis are often employed to quantify these interactions. An analysis of this compound would likely reveal significant hydrogen bonding involving the phenolic hydroxyl and amino groups, but specific research on its supramolecular chemistry is absent from the literature.

Calculation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Molecules with significant charge asymmetry, often created by electron-donating and electron-accepting groups, can exhibit non-linear optical (NLO) properties. Computational chemistry allows for the calculation of properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to predict a molecule's NLO activity. Given its structure featuring an electron-donating diethylamino group and a hydroxyl group on a phenol (B47542) ring, this compound might possess interesting NLO characteristics. However, no theoretical studies calculating these properties for this specific compound have been published.

Studies on Tautomeric and Conformational Equilibria and Solvent Effects

The structure of this compound allows for the possibility of different tautomeric forms (e.g., keto-enol tautomerism) and various conformations due to the flexible ethylamino and aminoethyl side chains. Computational studies can determine the relative energies of these different forms to predict the most stable tautomer and conformer in the gas phase and in different solvents. Understanding these equilibria is critical as different forms can have distinct chemical and biological activities. Research on related Schiff bases shows that the preference for a particular tautomeric form can be influenced by the solvent and substituents. Nevertheless, specific computational investigations into the tautomeric and conformational equilibria of this compound, or the effect of solvents on these equilibria, are not documented in the available scientific literature.

Applications in Chemical Sciences and Materials Chemistry

Application as Dye Components and Colorants for Non-Biological Substrates (e.g., Keratin (B1170402) Fibers)

The chemical compound 2-(1-Aminoethyl)-5-(diethylamino)phenol finds its primary application in the field of cosmetic science as a component in oxidative hair dye formulations. These formulations are designed for the long-lasting coloring of keratin fibers, such as human hair. In the complex chemical process of oxidative dyeing, this compound acts as a "coupler."

The dyeing process is initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. compoundchem.com This environment causes the hair cuticle to swell, allowing the dye molecules to penetrate into the cortex. compoundchem.com The oxidizing agent also serves to lighten the natural melanin (B1238610) pigments in the hair. compoundchem.com The primary intermediates, which are aromatic compounds like p-phenylenediamine (B122844) or p-aminophenol, are oxidized to form reactive species. compoundchem.comtcichemicals.com These reactive intermediates then combine with coupler molecules, such as this compound, to form larger, colored dye molecules. compoundchem.comtcichemicals.com These newly formed dye molecules are trapped within the hair structure, leading to a "permanent" hair color. compoundchem.comgoogleapis.com

The final color achieved is dependent on the specific combination of primary intermediates and couplers used in the formulation. compoundchem.com Derivatives of m-aminophenol, to which class this compound belongs, are known to produce a variety of shades when combined with different primary intermediates. For instance, certain m-aminophenol couplers can impart blue to violet shades when used with p-phenylenediamine primary intermediates. googleapis.com The concentration of the couplers in the hair dye composition can range from approximately 0.001% to 10% by weight. google.com It is important to note that even after the desired color has developed, unconsumed precursors and couplers may remain in the hair dye formulation. tandfonline.com

| Component Type | Example Compound | Function in Oxidative Hair Dyeing |

| Primary Intermediate | p-phenylenediamine | Forms reactive species upon oxidation |

| Coupler | This compound | Reacts with oxidized primary intermediate to form colored dye molecules |

| Oxidizing Agent | Hydrogen Peroxide | Oxidizes primary intermediates and lightens natural hair pigment |

| Alkaline Agent | Ammonia or Ethanolamine | Swells the hair cuticle to allow dye penetration |

Role in Catalysis and Asymmetric Synthesis (Non-Biocatalytic Applications)

There is no specific information available in the reviewed scientific literature detailing the role of this compound in non-biocatalytic catalysis or asymmetric synthesis. However, the broader class of aminophenol-based ligands has seen extensive use in catalysis. These ligands can coordinate with transition metals to form complexes that catalyze a variety of organic reactions. derpharmachemica.comderpharmachemica.com The design of chiral ligands is crucial for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral molecule. dicp.ac.cnnih.gov Aminophenol derivatives have been incorporated into chiral ligands, such as imidazoline-aminophenol (IAP) ligands, which have been successfully used in copper-catalyzed asymmetric Friedel-Crafts reactions. tcichemicals.com While the potential for this compound to be used in such applications exists due to its functional groups, specific research on this compound in catalysis is not currently available.

Development of Fluorescent Probes for Chemical Environments and Environmental Monitoring

There are no specific studies detailing the development of fluorescent probes based on this compound for chemical environments or environmental monitoring. The development of fluorescent probes is an active area of research, with probes being designed to detect a wide range of analytes, including ions and biological molecules, and to monitor environmental conditions. nih.govnih.govresearchgate.netrsc.org The design of these probes often involves the functionalization of a fluorophore with a receptor that selectively interacts with the target analyte. researchgate.net While aminophenol derivatives can be used to synthesize fluorescent nanomaterials like reduced-state carbon dots (r-CDs) for bioimaging, the specific application of this compound in this area has not been reported. acs.org

Future Directions and Unaddressed Research Gaps

Exploration of Novel and Sustainable Synthetic Strategies

Currently, there are no published, peer-reviewed methods detailing the synthesis of 2-(1-Aminoethyl)-5-(diethylamino)phenol. General synthetic routes for related aminophenols, such as the reductive amination of corresponding ketones or the reduction of nitro compounds, could theoretically be adapted. For instance, the synthesis of N,N-diethylaminophenols has been achieved through the reductive alkylation of aminophenols using acetaldehyde (B116499) in the presence of a catalyst and hydrogen. google.com A potential route for the target compound could involve the reductive amination of a hypothetical precursor, 2-(1-hydroxyethyl)-5-(diethylamino)phenol, or a related acetophenone (B1666503) derivative.

Future research should focus on developing and optimizing a reliable synthetic pathway. Key considerations should include:

Green Chemistry Principles: Employing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The catalytic hydrogenation of nitrobenzene (B124822) derivatives is an example of a greener approach to producing aminophenols. sigmaaldrich.com

Scalability: Developing a process that is viable for large-scale production.

Purification: Establishing effective methods for purification and characterization of the final product.

A comparative study of different synthetic strategies would be invaluable in identifying the most efficient and sustainable method.

Development of Advanced Functional Materials with Tunable Properties

Aminophenol derivatives are versatile precursors for a range of functional materials, including Schiff bases, azo dyes, and polymers. sigmaaldrich.comresearchgate.net The unique structure of this compound, featuring primary amino, hydroxyl, and tertiary amino groups, suggests its potential as a building block for novel materials.

Unaddressed research in this area includes:

Polymer Chemistry: Investigating its use as a monomer in the synthesis of new polymers. The presence of multiple reactive sites could lead to cross-linked polymers with interesting thermal and mechanical properties.

Coordination Chemistry: Exploring its ability to act as a ligand for metal ions. The resulting metal complexes could have applications in catalysis or as colorimetric sensors. Structurally related compounds like 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol are known to form colored complexes with metal ions. sigmaaldrich.com

Supramolecular Chemistry: Studying its potential for forming self-assembling structures through non-covalent interactions, such as hydrogen bonding.

Systematic studies are required to understand how the specific arrangement of functional groups in this molecule influences the properties of the resulting materials.

Deeper Mechanistic Understanding of Complex Chemical Transformations and Reactivity Profiles

The reactivity of this compound is currently unexplored. The interplay between the electron-donating diethylamino group and the ortho- and para-directing aminoethyl and hydroxyl groups likely imparts a unique reactivity profile to the aromatic ring.

Future mechanistic studies should aim to:

Map Reactivity: Characterize the compound's reactivity in fundamental organic reactions such as electrophilic aromatic substitution, oxidation, and acylation. The acetylation of p-aminophenol is a well-understood reaction, and similar studies on this compound would be informative. nist.gov

Identify Intermediates: Utilize spectroscopic and computational methods to identify and characterize reaction intermediates.

Elucidate Reaction Pathways: Determine the kinetic and thermodynamic parameters of key transformations to build a comprehensive understanding of the reaction mechanisms.

A detailed understanding of its reactivity is crucial for controlling chemical transformations and designing new synthetic applications.

Integration of Advanced Computational Modeling with Experimental Validation for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before their synthesis and experimental testing. For aminophenol derivatives, Density Functional Theory (DFT) has been used to study their stability, reactivity, and electronic properties. nih.gov

Future computational work on this compound should include:

Structural and Electronic Properties: Calculating optimized geometries, electronic structures, and spectroscopic properties (e.g., NMR, IR spectra) to aid in experimental characterization.

Reactivity Indices: Using conceptual DFT to predict the most likely sites for electrophilic and nucleophilic attack.

Modeling of Functional Materials: Simulating the properties of polymers or metal complexes derived from this compound to guide the design of new materials with desired functionalities.

A synergistic approach, where computational predictions are used to guide experimental work and experimental results are used to refine computational models, will be the most effective strategy for unlocking the potential of this currently understudied chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.